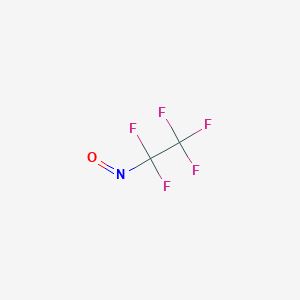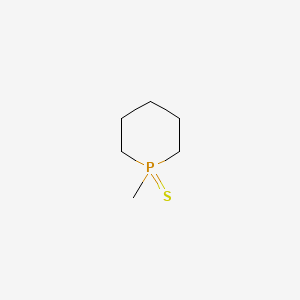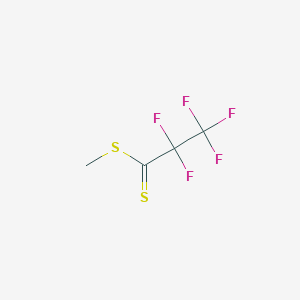
Methyl pentafluoropropane(dithioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pentafluoropropane(dithioate) is a chemical compound characterized by the presence of both fluorine and sulfur atoms. This compound is part of a broader class of organofluorine compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentafluoropropane(dithioate) typically involves the reaction of pentafluoropropane with a sulfur-containing reagent. One common method is the reaction of pentafluoropropane with thiourea under controlled conditions to form the dithioate derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like sodium methoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of methyl pentafluoropropane(dithioate) often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl pentafluoropropane(dithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols or thioethers.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl pentafluoropropane(dithioate) can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl pentafluoropropane(dithioate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl pentafluoropropane(dithioate) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropropane: A related compound with similar fluorine content but lacking the sulfur atoms.
Methyl pentafluoropropane: Similar structure but without the dithioate group.
Thioethers and Thiols: Compounds containing sulfur atoms but differing in their fluorine content and overall structure
Uniqueness
Methyl pentafluoropropane(dithioate) is unique due to its combination of fluorine and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Properties
CAS No. |
1542-26-3 |
|---|---|
Molecular Formula |
C4H3F5S2 |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
methyl 2,2,3,3,3-pentafluoropropanedithioate |
InChI |
InChI=1S/C4H3F5S2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 |
InChI Key |
GWPVHDVIMSPDSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


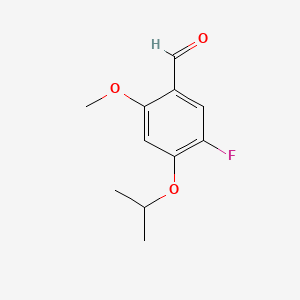
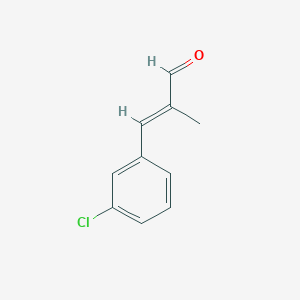
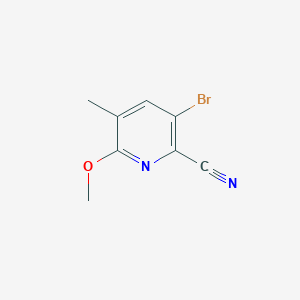
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
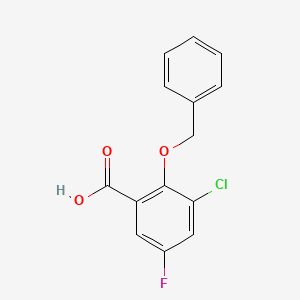
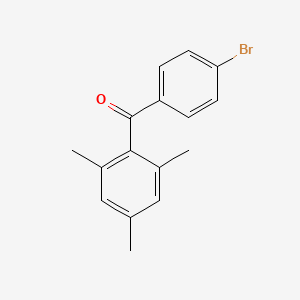
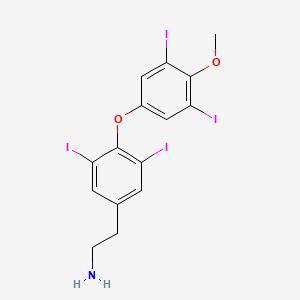
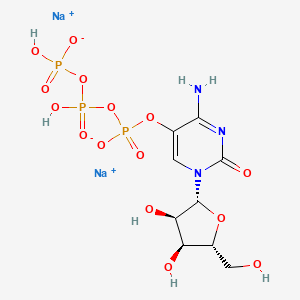
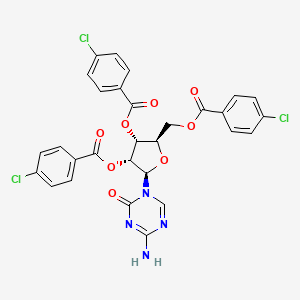
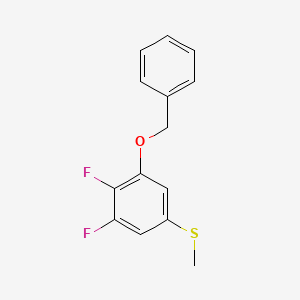
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
